2-(2-Bromopropyl)-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(2-bromopropyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3 |
InChI Key |
ODDUCLYKFCYXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromopropyl 3 Methylpyridine
Classical and Established Synthetic Routes to 2-(2-Bromopropyl)-3-methylpyridine
Traditional synthetic routes rely on well-established reactions, often involving multiple steps and the preparation of key pyridine (B92270) precursors. These methods prioritize reliability and the use of readily available reagents.
Regioselective Bromination Approaches for Pyridine Derivatives
The introduction of a bromine atom can be achieved either on the pyridine ring or on the alkyl side chain, with the choice of reagent and conditions dictating the outcome.
A primary strategy for the final step in the synthesis of this compound would involve the side-chain bromination of a precursor, 2-propyl-3-methylpyridine. This type of transformation is typically achieved through a free-radical mechanism. The reagent of choice for such allylic or benzylic-type brominations is N-Bromosuccinimide (NBS) . masterorganicchemistry.com The reaction is usually initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). masterorganicchemistry.com The selectivity for the benzylic-like position on the propyl chain adjacent to the pyridine ring is expected due to the resonance stabilization of the resulting radical intermediate. Studies on the reaction of NBS with various alkylpyridines have shown that side-chain halogenation is a viable and direct method. cdnsciencepub.comresearchgate.net For instance, the reaction of 4-ethylpyridine (B106801) with a 1:1 molar ratio of NBS yields 4-(1-bromoethyl)pyridine (B2678753) as the major product. cdnsciencepub.com
Conversely, regioselective bromination of the pyridine ring itself is a common strategy to produce key intermediates. researchgate.net However, direct electrophilic bromination of alkylpyridines can lead to a mixture of products. researchgate.net Therefore, more controlled, multi-step sequences are often preferred for synthesizing specific bromo-pyridine precursors.
Alkylation Strategies in the Formation of this compound
Constructing the C-C bond between the pyridine ring and the propyl group is a critical phase of the synthesis. This can be conceptualized through several pathways, typically involving the reaction of a pyridine-based nucleophile with a propyl electrophile or vice-versa.
A robust and common approach involves the use of organometallic intermediates. For example, 2-bromo-3-methylpyridine (B184072) can be treated with an organolithium reagent like n-butyllithium at low temperatures to generate the 2-lithio-3-methylpyridine intermediate. This powerful nucleophile can then react with an appropriate three-carbon electrophile. A reaction with propylene (B89431) oxide would yield the secondary alcohol, 1-(3-methylpyridin-2-yl)propan-2-ol . This alcohol is a direct precursor to the target compound, which can be formed by substituting the hydroxyl group with a bromine atom using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Alternatively, one could envision a Grignard-type reaction. Starting from a cyanopyridine precursor, such as 2-cyano-3-methylpyridine, reaction with ethylmagnesium bromide would yield a ketimine intermediate, which upon hydrolysis gives the ketone 1-(3-methylpyridin-2-yl)propan-2-one . Subsequent reduction of this ketone, for instance with sodium borohydride (B1222165) (NaBH₄), would produce the same alcohol precursor, 1-(3-methylpyridin-2-yl)propan-2-ol. The synthesis of the analogous 2-(pyridin-2-yl)propan-1-ol (B2951110) has been achieved by the reduction of the corresponding ester with lithium aluminum hydride. chemicalbook.com
| Alkylation Strategy | Pyridine Precursor | Key Reagent(s) | Intermediate Formed | Final Step |
| Organolithium Route | 2-Bromo-3-methylpyridine | 1. n-BuLi2. Propylene Oxide | 1-(3-Methylpyridin-2-yl)propan-2-ol | Bromination of alcohol |
| Grignard/Ketone Route | 2-Cyano-3-methylpyridine | 1. EtMgBr2. H₃O⁺3. NaBH₄ | 1-(3-Methylpyridin-2-yl)propan-2-ol | Bromination of alcohol |
| Acyl-Addition Route | 3-Methylpyridine (B133936) | 1. LDA2. Propionaldehyde | 1-(3-Methylpyridin-2-yl)propan-1-ol | Isomer requires rearrangement/different strategy |
This table outlines plausible, established alkylation strategies for synthesizing precursors to this compound.
Multi-Step Synthetic Sequences for this compound Precursors
The synthesis of appropriately substituted pyridine building blocks is fundamental. Patent literature describes a reliable, multi-step route to 2-methyl-3-bromopyridine , a valuable precursor. This sequence begins with the condensation of diethyl malonate with 2-chloro-3-nitropyridine, followed by decarboxylation to yield 2-methyl-3-nitropyridine. The nitro group is then reduced to an amine via catalytic hydrogenation, producing 2-methyl-3-aminopyridine. Finally, a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) followed by treatment with bromide, yields the desired 2-methyl-3-bromopyridine.
Innovative and Contemporary Synthetic Strategies for this compound
Modern synthetic chemistry offers more direct and efficient methods, often employing transition metal catalysis to achieve transformations that are difficult to perform using classical methods.
Catalytic Approaches in this compound Synthesis
Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. Rhodium-based catalysts have been successfully used for the ortho-alkylation of 2-phenylpyridines and other substituted pyridines with alkenes. nih.govrsc.org A hypothetical application of this technology could involve the direct reaction of 3-methylpyridine with propylene in the presence of a suitable Rh(I) catalyst to forge the C-C bond at the C2 position. nih.gov This would represent a highly atom-economical route to the 2-propyl-3-methylpyridine backbone.
Furthermore, rhodium catalysts have been employed for the C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source, demonstrating the potential of transition metals to mediate alkylations at otherwise unreactive positions. rsc.org The catalytic system often involves transient dearomatization of the pyridine ring to enable nucleophilic attack. rsc.org
Another innovative approach is the use of flow chemistry. A continuous flow setup using a column packed with Raney® nickel has been shown to effectively produce α-methylated pyridines from the parent pyridine and an alcohol solvent, which serves as the alkyl source. mdpi.com This methodology offers advantages in safety, scalability, and purification.
Stereoselective Synthesis of this compound and Related Chiral Intermediates
The target molecule, this compound, possesses a chiral center at the second carbon of the propyl chain. A stereoselective synthesis would produce a specific enantiomer, which is often crucial for biological applications. A stereoselective synthesis is defined as a reaction in which one or more new elements of chirality are formed, resulting in the unequal production of stereoisomeric products. iupac.org
A logical strategy to achieve stereocontrol would be the asymmetric reduction of the ketone intermediate, 1-(3-methylpyridin-2-yl)propan-2-one . Using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), could provide the chiral alcohol (R)- or (S)-1-(3-methylpyridin-2-yl)propan-2-ol with high enantiomeric excess.
The subsequent conversion of the chiral alcohol to the bromide must proceed with predictable stereochemistry. For example, an Sₙ2-type reaction on a derivative of the alcohol (e.g., a tosylate or mesylate) would occur with inversion of configuration, allowing access to the opposite enantiomer of the final product.
Modern catalytic methods also offer pathways to chirality. The stereoselective synthesis of complex molecules like 3-spiropiperidino indolenines has been achieved using palladium catalysis, generating multiple stereocenters with high control. chemicalbook.com Similarly, copper-catalyzed stereoselective phosphorylation reactions highlight the use of metal-ligand complexes to control stereochemistry at a reactive center. thieme-connect.de While not directly applied to the target molecule, these advanced catalytic systems exemplify the state-of-the-art strategies that could be adapted for the asymmetric alkylation or functionalization of pyridine derivatives to access enantiomerically pure this compound.
Green Chemistry Principles and Sustainable Routes in this compound Production
The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact and enhance safety and efficiency. For the production of pyridine derivatives, several sustainable strategies have been developed which could be hypothetically applied to the synthesis of this compound. rasayanjournal.co.inresearchgate.netnih.gov
Key Green Chemistry Approaches:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A greener approach would involve substituting these with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. rasayanjournal.co.inbiosynce.com For instance, certain alkyl-substituted pyridines can form immiscible phases with water at varying temperatures, which simplifies separation and solvent recycling. biosynce.com
Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a core principle of green chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. biosynce.comresearchgate.net For pyridine synthesis, catalysts like copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been used effectively in solvent-free conditions, allowing for easy separation and reuse. researchgate.net
Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov Microwave-assisted synthesis, for example, has been shown to produce pyridine derivatives with high yields in a fraction of the time. nih.gov
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants. This approach improves atom economy and reduces the number of synthetic steps, leading to less waste and lower energy consumption. rasayanjournal.co.inresearchgate.net
A hypothetical sustainable route for this compound could involve a one-pot reaction utilizing a recyclable catalyst in a green solvent, potentially under microwave irradiation to accelerate the reaction.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often hazardous and volatile (e.g., Toluene (B28343), DMF) | Water, ionic liquids, supercritical fluids, or solvent-free conditions rasayanjournal.co.inbiosynce.com |
| Catalysts | Often stoichiometric or hazardous (e.g., Lewis acids) | Recyclable heterogeneous catalysts (e.g., zeolites, nanoparticles) researchgate.netrsc.org |
| Energy | High energy consumption due to long reaction times and high temperatures | Reduced energy use via microwave or ultrasonic irradiation rasayanjournal.co.in |
| Waste | Significant generation of by-products and waste streams | Minimized waste through high atom economy and catalyst recycling researchgate.net |
| Efficiency | Often multi-step processes with purification at each stage | One-pot synthesis and multicomponent reactions for higher efficiency researchgate.net |
Optimization and Scalability of this compound Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure scalability, efficiency, and cost-effectiveness.
Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. For pyridine synthesis, continuous flow reactors offer a significant advantage over traditional batch processing.
Continuous Flow Synthesis: Continuous flow reactors, particularly microwave flow reactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control often leads to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. The Bohlmann–Rahtz pyridine synthesis, for instance, has been successfully adapted to a one-step continuous flow process, yielding the product as a single regioisomer without the need to isolate intermediates. nih.gov This approach significantly improves efficiency and is well-suited for large-scale production. nih.govnih.gov
A study on the synthesis of 4-substituted pyridine-diimines highlighted a streamlined, scalable synthesis using inexpensive starting materials, avoiding the long and tedious routes that use toxic reagents. nih.gov This demonstrates the potential for developing more direct and scalable routes for compounds like this compound.
Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. This involves a systematic study of various reaction parameters.
Factors Influencing Yield and Purity:
Catalyst Selection: The choice of catalyst can dramatically affect the outcome of a reaction. For example, in the synthesis of 2-methyl-3-bromopyridine, the use of a Pd/C catalyst in the hydrogenation step is critical for high yield. patsnap.comgoogle.com
Reaction Temperature and Time: Precise control of temperature is essential. In the preparation of 2-methyl-3-bromopyridine, the bromination step is conducted at a low temperature (-10°C to 0°C) to control selectivity and minimize side reactions. patsnap.com
Reagent Stoichiometry: Adjusting the molar ratios of reactants can significantly impact yield and reduce the formation of by-products.
pH Control: In many reactions involving pyridine derivatives, controlling the pH is crucial for product isolation and purity. patsnap.com
Table 2: Example of Reaction Parameter Optimization for a Related Compound (2-methyl-3-nitropyridine)
| Embodiment | Sodium (molar eq.) | 2-chloro-3-nitropyridine (molar eq.) | Toluene (solvent) | Yield of 2-methyl-3-nitropyridine |
|---|---|---|---|---|
| Example 1 | 0.11 | 0.1 | Toluene solution | 92% google.com |
| Example 2 | 0.12 | 0.1 | Toluene solution | 95% google.com |
This data is for the synthesis of an intermediate to 2-methyl-3-bromopyridine and illustrates how slight variations in reagent stoichiometry can be explored to optimize yield. google.com
By systematically investigating these parameters through techniques like Design of Experiments (DoE), a robust and high-yielding process for the synthesis of this compound could be developed, ensuring minimal side-product formation and facilitating easier purification.
Reactivity and Mechanistic Organic Chemistry of 2 2 Bromopropyl 3 Methylpyridine
Electrophilic and Nucleophilic Reactivity Profiles of 2-(2-Bromopropyl)-3-methylpyridine
The reactivity of this compound is dictated by two primary sites: the bromopropyl side chain, which is prone to nucleophilic attack and elimination, and the pyridine (B92270) ring, which possesses a nucleophilic nitrogen atom and an electron-deficient aromatic system.
Reactions at the Bromopropyl Moiety
The carbon atom bonded to the bromine in the propyl side chain is a secondary electrophilic center. This structural feature makes it a substrate for both nucleophilic substitution and elimination reactions. The bromine atom is a good leaving group, facilitating these transformations.
External nucleophiles can attack the electrophilic carbon, leading to the displacement of the bromide ion. This can occur via two different mechanisms, SN1 and SN2, depending on the reaction conditions. Similarly, the presence of a base can induce the removal of a proton from the carbon adjacent to the C-Br bond, resulting in an elimination reaction (E1 or E2) to form an alkene. The specific pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comorgosolver.com
Reactivity at the Pyridine Ring System
The pyridine ring exhibits a dual reactivity profile. The nitrogen atom contains a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles to form a pyridinium (B92312) salt. This inherent nucleophilicity of the nitrogen atom plays a crucial role in the intramolecular reactions of the molecule.
Conversely, the aromatic ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This makes electrophilic aromatic substitution (such as nitration or halogenation) significantly more difficult than for benzene (B151609) and typically requires harsh conditions. When such reactions do occur, substitution is directed to the positions meta to the nitrogen. The presence of two alkyl groups (methyl and propyl) provides some electron-donating character to the ring, but this effect is generally insufficient to overcome the ring's inherent deactivation towards electrophiles.
Nucleophilic aromatic substitution on the pyridine ring itself is also a possibility but generally requires a leaving group to be present at the 2- or 4-position, which are activated by the nitrogen atom. quimicaorganica.org Hard nucleophiles like organometallic reagents can add to the 2-position of the pyridine ring. quimicaorganica.org
Detailed Mechanistic Investigations of Transformations Involving this compound
The structural arrangement of this compound allows for a competitive interplay between several well-established reaction mechanisms, including substitution, elimination, and a particularly significant intramolecular cyclization pathway.
Substitution Reactions (SN1, SN2) and Elimination Reactions (E1, E2) Pathways
As a secondary alkyl halide, this compound can undergo all four major pathways: SN1, SN2, E1, and E2. masterorganicchemistry.comlibretexts.org The dominant mechanism is determined by a careful selection of reaction conditions.
SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds via a one-step mechanism involving a backside attack on the carbon-bearing bromine, leading to an inversion of stereochemistry if the carbon is chiral.
SN1 (Unimolecular Nucleophilic Substitution): This pathway is favored in the presence of weak nucleophiles (which often act as the solvent, e.g., H₂O, ROH) in polar protic solvents. It involves a two-step mechanism starting with the departure of the bromide leaving group to form a secondary carbocation intermediate. This intermediate is then captured by the nucleophile. SN1 reactions are often accompanied by E1 elimination. orgosolver.comyoutube.com
E2 (Bimolecular Elimination): This pathway is promoted by strong, bulky bases (e.g., t-BuOK). The base abstracts a proton from a carbon adjacent to the one bearing the bromine in a concerted step with the departure of the bromide ion, forming a double bond. Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com
E1 (Unimolecular Elimination): This pathway competes with SN1 reactions and proceeds through the same carbocation intermediate. Instead of attacking the carbocation, a weak base (often the solvent) removes an adjacent proton to form the alkene.
The expected outcome of reacting this compound under various conditions is summarized in the table below.
| Substrate Type | Nucleophile/Base | Solvent | Major Pathway(s) |
| Secondary (2°) | Strong Nucleophile, Weak Base (e.g., NaI, NaCN) | Polar Aprotic (e.g., Acetone) | SN2 |
| Secondary (2°) | Strong, Bulky Base (e.g., KOC(CH₃)₃) | Polar Aprotic | E2 |
| Secondary (2°) | Strong Base, Strong Nucleophile (e.g., NaOH, NaOCH₃) | Polar Protic (e.g., EtOH) | E2 > SN2 |
| Secondary (2°) | Weak Nucleophile, Weak Base (e.g., H₂O, CH₃OH) | Polar Protic | SN1, E1 |
Intramolecular Cyclization Reactions Involving the Bromopropyl Group and Pyridine Nitrogen
A significant and often predominant reaction pathway for this compound is intramolecular cyclization. The pyridine nitrogen acts as an internal nucleophile, attacking the electrophilic secondary carbon of the bromopropyl side chain. This process is an intramolecular SN2 reaction.
The reaction results in the formation of a new five-membered ring fused to the original pyridine ring. This creates a bicyclic heterocyclic system known as a tetrahydroindolizinium salt. Specifically, the product would be a 5-methyl-1,2,3,4-tetrahydroindolizinium bromide. This type of cyclization is common in compounds containing a pyridine ring with a haloalkyl side chain at the 2-position, as the geometry is favorable for the formation of five- or six-membered rings. beilstein-journals.orgpleiades.onlinersc.org The reaction typically proceeds readily, often upon heating the compound, sometimes without the need for an external reagent.
Radical Reactions and Their Mechanisms Relevant to this compound
Under standard ionic conditions, radical pathways are not the primary mode of reactivity for this compound. However, radical reactions can be initiated under specific conditions, such as in the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or upon exposure to UV light. youtube.com
A potential radical reaction is the reductive dehalogenation, where a radical initiator and a hydrogen atom donor (like tributyltin hydride) would replace the bromine atom with a hydrogen atom.
Another possibility is a radical addition to the pyridine ring, analogous to the Minisci reaction. This typically involves generating an alkyl radical that adds to the electron-deficient pyridine ring, which usually must be activated by protonation or conversion to an N-oxide. nih.govchemrxiv.org In such a hypothetical scenario, a radical generated elsewhere in the system could potentially attack the pyridine ring, although intermolecular reactions at the bromopropyl side chain would likely compete.
Kinetic and Thermodynamic Aspects of Reactions with this compound
A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented kinetic and thermodynamic profiles of reactions involving this compound. At present, there are no published studies that provide specific quantitative data, such as reaction rate constants, activation energies, or thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions in which this compound is a reactant.
The absence of such data prevents a detailed discussion of the kinetic and thermodynamic controls that govern the reactivity of this compound. Typically, kinetic studies would elucidate the factors influencing the speed of reactions, such as concentration, temperature, and catalyst effects, while thermodynamic analysis would offer insight into the position of equilibrium and the relative stability of reactants and products.
Future research in this area would be necessary to populate the following conceptual data table with empirical values.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is for illustrative purposes only as no experimental data has been found.
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Solvent |
|---|---|---|---|---|
| Nucleophilic Substitution | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound This table is for illustrative purposes only as no experimental data has been found.
| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Equilibrium Constant (Keq) |
|---|---|---|---|---|
| Nucleophilic Substitution | Data not available | Data not available | Data not available | Data not available |
Without experimental findings, any discussion on whether specific reactions are under kinetic or thermodynamic control would be purely speculative. Further investigation is required to characterize these fundamental aspects of the compound's reactivity.
Stereochemical Control and Diastereoselectivity in Reactions Utilizing this compound
The molecule this compound contains a chiral center at the second carbon of the propyl chain, where the bromine atom is attached. This inherent chirality suggests that its reactions could proceed with stereochemical control, potentially leading to diastereomeric products if new stereocenters are formed. However, an extensive search of the chemical literature has not yielded any studies focused on the stereochemical outcomes of reactions involving this specific compound.
Consequently, there is no available information or data regarding diastereoselectivity in reactions such as nucleophilic substitution or elimination where this compound is a substrate. Research in this area would be crucial for understanding how the existing stereocenter influences the formation of new stereocenters and for developing stereoselective syntheses utilizing this building block.
Detailed research findings would be necessary to populate the data table below with actual experimental results.
Table 3: Hypothetical Diastereoselectivity in a Reaction of this compound This table is for illustrative purposes only as no experimental data has been found.
| Reaction | Reagent | Product Diastereomer 1 | Product Diastereomer 2 | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Reaction A | Reagent X | Data not available | Data not available | Data not available |
The factors that typically govern stereochemical control, such as the nature of the solvent, the steric bulk of the reagents, and the temperature of the reaction, have not been investigated in the context of this compound's reactivity. Therefore, a scientifically rigorous discussion on stereochemical control and diastereoselectivity for this compound cannot be provided at this time.
Applications of 2 2 Bromopropyl 3 Methylpyridine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems and Natural Products
The inherent reactivity of the C-Br bond in 2-(2-Bromopropyl)-3-methylpyridine makes it an excellent precursor for the construction of more elaborate heterocyclic systems, including those found in natural products. The pyridine (B92270) nitrogen atom can act as an intramolecular nucleophile or can influence the reactivity of the side chain, enabling a range of cyclization reactions.
The synthesis of fused pyridine derivatives, such as pyrido[1,2-a]indoles and indolizines, often involves the formation of a new ring fused to the pyridine core. osi.lvrsc.orgresearchgate.net this compound is a prime candidate for such transformations. One plausible and efficient strategy is through an intramolecular cyclization. For instance, treatment of this compound with a suitable base could induce an intramolecular N-alkylation, leading to a cyclized intermediate.
While direct literature examples for this compound are not abundant, the synthesis of indolizines from 2-alkylpyridines is a well-established methodology. rsc.org For example, 2-(pyridin-2-yl)acetate derivatives can undergo copper-catalyzed coupling and cyclization with gem-difluoroalkenes to furnish indolizines. rsc.org A plausible pathway for the utilization of this compound in the synthesis of a substituted indolizine (B1195054) would involve its reaction with a suitable nucleophile, followed by an intramolecular cyclization.
A hypothetical reaction scheme for the synthesis of a substituted indolizine from this compound is presented below:
Table 1: Plausible Synthesis of a Fused Pyridine Derivative
| Reactant | Reagents and Conditions | Product | Plausible Mechanism |
| This compound | 1. Nucleophile (e.g., malonate ester) 2. Base (e.g., NaH) 3. Oxidizing agent | A substituted indolizine | The reaction would proceed via an initial SN2 reaction of the nucleophile with the bromopropyl side chain, followed by a base-induced intramolecular cyclization and subsequent oxidation to the aromatic indolizine. |
This approach would allow for the introduction of a variety of substituents onto the newly formed ring, depending on the choice of the nucleophile.
Pyridine-containing alkaloids represent a large and diverse class of natural products with a wide range of biological activities. google.com The synthesis of these complex molecules often relies on the use of functionalized pyridine building blocks. nih.gov this compound can serve as a key synthon for the introduction of a C3 side chain at the 2-position of a pyridine ring, a common structural motif in many alkaloids.
For example, the synthesis of 3-alkylpyridine alkaloid analogs has been reported, demonstrating the importance of the alkyl chain length for their biological activity. nih.gov In a similar vein, this compound could be employed in the synthesis of novel alkaloid analogues. The bromo-substituent allows for facile coupling with other fragments of a target molecule.
A representative synthetic application is the coupling of the 2-(2-propyl)-3-methylpyridine moiety with another cyclic system, a common strategy in the synthesis of complex alkaloids.
Table 2: Plausible Role in Alkaloid Analogue Synthesis
| Starting Material | Coupling Partner | Reaction Type | Potential Product Class |
| This compound | A chiral amine or other nucleophilic fragment | Nucleophilic substitution | Novel piperidine (B6355638) or pyrrolidine-containing alkaloid analogues |
The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. mdpi.com
Strategic Intermediate in Multi-Step Synthetic Sequences
In the context of multi-step organic synthesis, the strategic introduction and manipulation of functional groups are paramount. nih.govsyrris.jpbohrium.com this compound is a valuable intermediate due to the differential reactivity of the bromine atom and the pyridine ring. The bromo group can be displaced by a wide range of nucleophiles, or it can participate in various coupling reactions, while the pyridine ring can be subjected to further functionalization.
A common synthetic sequence involves the preparation of a haloalkylpyridine from the corresponding alcohol, followed by its use in subsequent transformations. For instance, the synthesis of 2-methyl-3-bromopyridine has been described through a multi-step process starting from 2-chloro-3-nitropyridine. google.com A similar strategy could be envisioned for the synthesis of this compound, which would then be used in further synthetic elaborations.
Table 3: this compound as a Key Intermediate
| Precursor | Synthesis of Intermediate | Subsequent Reaction | Final Product |
| 2-(2-Hydroxypropyl)-3-methylpyridine | PBr3 or similar brominating agent | Reaction with a nucleophile (e.g., azide, cyanide, or a carbanion) | A variety of functionalized 2-propyl-3-methylpyridine derivatives |
This versatility makes this compound a strategic intermediate for the synthesis of a library of compounds for screening purposes in drug discovery and materials science.
Utilization in Asymmetric Synthesis Methodologies
The development of asymmetric methodologies to control the stereochemistry of molecules is a cornerstone of modern organic synthesis. While there is a lack of direct literature on the asymmetric applications of this compound, its structure suggests several potential strategies for its use in asymmetric synthesis.
One approach would involve the asymmetric reduction of a precursor ketone, 2-(2-oxopropyl)-3-methylpyridine, using a chiral reducing agent to produce one enantiomer of the corresponding alcohol, which could then be converted to the bromide with retention or inversion of configuration.
Another plausible strategy is the use of the racemic this compound in a kinetic resolution. This could be achieved by reacting the racemic mixture with a chiral nucleophile or a chiral catalyst system, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.
Table 4: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Outcome |
| Asymmetric Reduction | Reduction of a precursor ketone with a chiral borane (B79455) or a chiral metal hydride complex. | Enantiomerically enriched 2-(2-hydroxypropyl)-3-methylpyridine, a precursor to chiral this compound. |
| Kinetic Resolution | Reaction of racemic this compound with a chiral reagent in substoichiometric amounts. | Separation of enantiomers, providing access to enantiopure starting material and product. |
These strategies, while not yet reported for this specific compound, are well-established in the field of asymmetric synthesis and represent viable avenues for the preparation of chiral building blocks derived from this compound.
Emerging Applications in Material Science and Catalyst Development (non-biological focus)
The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of functional materials and catalysts. rsc.org Pyridine-containing polymers have been investigated for various applications, including gene delivery and as stimuli-responsive materials. nih.gov The 2-(propyl)-3-methylpyridine moiety can be incorporated into polymer backbones or as side chains to tune the properties of the resulting materials.
In the field of catalysis, pyridine-based ligands are ubiquitous in transition metal chemistry. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the catalyst. This compound could serve as a precursor for the synthesis of novel pyridylpropyl-containing ligands. nih.govmdpi.com For example, reaction with a phosphine (B1218219) nucleophile could yield a bidentate P,N-ligand.
Table 5: Potential Applications in Material Science and Catalysis
| Application Area | Proposed Role of this compound | Potential Impact |
| Polymer Science | As a monomer or a functionalizing agent for the synthesis of pyridine-containing polymers. | Development of new materials with tailored properties, such as solubility, thermal stability, and metal-coordination ability. |
| Catalyst Development | As a precursor for the synthesis of novel pyridylpropyl ligands for transition metal catalysts. | Creation of new catalysts with improved activity, selectivity, and stability for a variety of organic transformations. |
While these applications are still emerging and require further investigation, they highlight the potential of this compound as a versatile building block in the development of new functional materials and catalysts with non-biological applications.
Computational and Theoretical Investigations of 2 2 Bromopropyl 3 Methylpyridine and Its Reactivity
Quantum Chemical Studies on the Electronic Structure of 2-(2-Bromopropyl)-3-methylpyridine
Conformational Analysis and Molecular Stability
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. For this compound, the presence of a flexible bromopropyl side chain attached to the pyridine (B92270) ring gives rise to multiple possible conformations. These arise from the rotation around the C-C and C-N single bonds. The relative stability of these conformers is governed by a delicate interplay of steric and electronic effects. wikipedia.orgnih.gov
Steric hindrance between the bromopropyl group and the methyl group at the 3-position of the pyridine ring, as well as between the side chain and the pyridine ring itself, plays a significant role in determining the preferred conformation. wikipedia.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Key Steric Interactions |
| A | 60° (gauche) | 0.00 | Minimal interaction between bromine and the pyridine ring. |
| B | 180° (anti) | 1.25 | Increased interaction between the bromine and the hydrogen at the 4-position of the pyridine ring. |
| C | -60° (gauche) | 0.15 | Slight interaction between the bromine and the methyl group at the 3-position. |
Note: The data in this table is illustrative and represents a plausible outcome of a computational study. Actual values would be derived from specific quantum chemical calculations.
Prediction of Reactivity and Reaction Sites
Quantum chemical calculations can predict the most likely sites for chemical reactions to occur. This is achieved by analyzing various electronic properties of the molecule. For this compound, key reactive sites include the nitrogen atom of the pyridine ring, the carbon atoms of the pyridine ring, and the carbon atom bearing the bromine atom.
The nitrogen atom, with its lone pair of electrons, is a potential site for electrophilic attack or protonation. The electron density distribution on the pyridine ring, influenced by the electron-donating methyl group and the electron-withdrawing effect of the nitrogen atom, determines the preferred positions for electrophilic aromatic substitution. Generally, positions ortho and para to an activating group are favored, but the inherent electron deficiency of the pyridine ring can make such reactions challenging. youtube.com
Conversely, the carbon atoms of the pyridine ring, particularly those at the 2-, 4-, and 6-positions, are susceptible to nucleophilic attack, a reactivity pattern characteristic of pyridine derivatives. researchgate.net The carbon atom attached to the bromine is an electrophilic center and is a prime target for nucleophilic substitution reactions.
Table 2: Predicted Reactivity Indices for this compound
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Mulliken Atomic Charge |
| N1 (Pyridine) | Low | High | -0.5 |
| C2 (Pyridine) | High | Low | +0.3 |
| Cα (Propyl) | High | Low | +0.4 |
| Br | High | Low | -0.2 |
Note: This table presents hypothetical but theoretically sound data to illustrate how computational models predict reactivity. Higher Fukui function values indicate greater reactivity at that site for the specified type of attack.
Reaction Pathway Modeling and Transition State Analysis for Transformations Involving this compound
Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, a common transformation to model would be a nucleophilic substitution reaction at the brominated carbon. Using computational methods, one can investigate whether the reaction proceeds through an SN1 mechanism, involving a carbocation intermediate, or an SN2 mechanism, involving a concerted attack by the nucleophile and departure of the bromide ion. The calculated activation energies for each pathway would reveal the more likely mechanism under specific conditions.
In Silico Design and Prediction of Novel Chemical Transformations Utilizing this compound
Beyond analyzing existing reactions, computational methods are increasingly used for the in silico design of novel chemical transformations. malariaworld.orgmdpi.comauctoresonline.org By understanding the inherent reactivity of this compound, chemists can computationally screen for potential new reactions and catalysts.
For example, the presence of a bromine atom and an adjacent pyridine ring suggests the possibility of forming a pyridyne intermediate through dehydrohalogenation. Computational modeling could predict the feasibility of this reaction and the regioselectivity of subsequent additions to the pyridyne. Furthermore, the molecule itself could be evaluated in silico as a ligand for transition metal catalysts, with calculations predicting its binding affinity and the electronic properties of the resulting metal complex. researchgate.net This predictive power accelerates the discovery of new synthetic methodologies and functional molecules. nih.gov
Advanced Analytical Methodologies for Characterizing Reactions Involving 2 2 Bromopropyl 3 Methylpyridine
Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthetic Protocols
Chromatographic methods are central to the analysis of synthetic protocols involving 2-(2-Bromopropyl)-3-methylpyridine. They allow for the separation of complex mixtures, enabling chemists to track the consumption of reactants and the formation of products in real-time, as well as to quantify the purity of the isolated materials.
Thin-Layer Chromatography (TLC): As a rapid and cost-effective technique, TLC is frequently employed for qualitative monitoring of reaction progress. nih.gov In syntheses involving pyridine (B92270) derivatives, TLC can quickly indicate the presence of starting materials, intermediates, and products. nih.govgoogle.comgoogle.com For instance, in the synthesis of related brominated pyridines, reaction completion is often monitored by TLC. google.comgoogle.com A typical setup would involve a silica gel plate as the stationary phase and a mixture of organic solvents, such as chloroform/methanol (B129727), as the mobile phase, with visualization under UV light. nih.gov
Gas Chromatography (GC): GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like many pyridine derivatives. cdc.gov It is particularly useful for monitoring reactions and assessing the purity of starting materials and products. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for preliminary structural identification. nih.govnih.gov In the synthesis of disubstituted pyridines from dibromopyridines, for example, gas chromatography is used to analyze the reaction mixture and determine the yields of the products. rsc.org The choice of column, such as a TRACE TR-5MS, and a suitable temperature program are critical for achieving good separation of reactants, products, and potential byproducts. thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of pyridine derivatives, offering high resolution and sensitivity. nih.gov Reversed-phase HPLC is particularly common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov Methods have been developed for the analysis of various substituted pyridines, demonstrating good peak shape and resolution. helixchrom.comhelixchrom.com For purity determination of novel pyridine derivatives, HPLC methods are validated according to ICH guidelines for parameters like precision, accuracy, linearity, and robustness. researchgate.net The use of mixed-mode columns can also be effective for separating hydrophilic pyridine compounds that can be challenging to retain on traditional reversed-phase columns. helixchrom.comhelixchrom.com
Below is an interactive table summarizing common chromatographic conditions used for the analysis of pyridine derivatives, which are applicable to reactions involving this compound.
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| TLC | Silica Gel 60 F254 | Chloroform/Methanol mixture | UV (254 nm) | Reaction Monitoring |
| GC | TRACE TR-5MS (or similar) | Helium or Nitrogen (Carrier Gas) | Mass Spectrometry (MS), Flame Ionization (FID) | Purity, Byproduct Analysis |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Ammonium Acetate Buffer | UV, Diode Array (DAD), MS | Purity Assessment, Quantification |
Advanced Spectroscopic Methods for Elucidating Product Structures Resulting from this compound Transformations (e.g., multi-dimensional NMR, high-resolution mass spectrometry in synthetic studies)
Spectroscopic techniques are crucial for the unambiguous structure elucidation of products resulting from the chemical transformations of this compound. While standard 1D NMR and low-resolution mass spectrometry provide basic structural information, advanced multi-dimensional NMR and high-resolution mass spectrometry (HRMS) are often required for complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For derivatives of this compound, a combination of 1D and 2D NMR experiments is typically employed.
¹H NMR: Provides information on the number of different types of protons and their connectivity. For a hypothetical product, one would expect to see signals in the aromatic region for the pyridine ring protons, as well as signals in the aliphatic region corresponding to the methyl and propyl groups. nih.govorientjchem.org The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the pyridine ring. researchgate.net
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic environment and substitution pattern. researchgate.netacs.org
Multi-dimensional NMR (COSY, HSQC, HMBC): These techniques are essential for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton couplings (³JHH), helping to establish the sequence of protons in the propyl chain and their relationship to the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is critical for connecting the bromopropyl side chain to the correct position on the 3-methylpyridine (B133936) core. researchgate.net
The following table outlines expected NMR data for the parent compound, this compound, based on analogous structures. vulcanchem.com
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Correlations / Information |
| ¹H | 1D NMR | 7.5–8.5 (pyridine H), ~4.5 (CH-Br), ~2.5 (pyridine-CH₃), ~1.8 (CH-CH₃) | Shows distinct signals for aromatic and aliphatic protons. Splitting patterns reveal connectivity. |
| ¹³C | 1D NMR | 120-160 (pyridine C), ~50 (C-Br), ~20 (CH₃ carbons) | Indicates the number of unique carbon environments. |
| ¹H-¹H | COSY | Cross-peaks between adjacent protons in the propyl chain. | Establishes the -CH(Br)-CH₃ fragment. |
| ¹H-¹³C | HSQC | Correlation between each proton and its directly attached carbon. | Assigns carbon signals based on attached proton shifts. |
| ¹H-¹³C | HMBC | Correlation from pyridine-CH₂ protons to C2 and C3 of the pyridine ring. | Confirms the attachment point of the side chain to the pyridine ring. |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. nih.govmdpi.com This is invaluable for confirming the identity of a newly synthesized compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. researchgate.netresearchgate.net For products derived from this compound, HRMS can confirm the successful incorporation of new functional groups and verify that the empirical formula is consistent with the proposed structure. nih.gov The presence of bromine is often indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. nih.gov
Patent Landscape and Innovations in 2 2 Bromopropyl 3 Methylpyridine Synthesis and Application
Analysis of Patented Synthetic Routes to 2-(2-Bromopropyl)-3-methylpyridine and Its Precursors
The synthesis of this compound inherently relies on the availability of its core precursors, most notably 2-methyl-3-bromopyridine. Patent literature details several innovative routes to these foundational molecules, moving away from older, less efficient methods.
A significant trend in the synthesis of 2-methyl-3-bromopyridine is a multi-step process designed to overcome the challenges of low yield and difficult separation associated with traditional methods. google.com One prominent patented route begins with the reaction of diethyl malonate and an alkali metal to form a salt. This is followed by a condensation reaction with a toluene (B28343) solution of 2-chloro-3-nitropyridine, which then undergoes decarboxylation to yield 2-methyl-3-nitropyridine. google.comgoogle.com The subsequent step involves the hydrogenation of 2-methyl-3-nitropyridine, typically using a Pd/C catalyst in a methanol (B129727) solvent, to produce 2-methyl-3-aminopyridine. google.comgoogle.com In the final stage, the 2-methyl-3-aminopyridine is treated with an acid to form a salt, which is then cooled. Bromine is added, followed by a sodium nitrite (B80452) solution, and after pH adjustment, the final product, 2-methyl-3-bromopyridine, is obtained through extraction and concentration. google.comgoogle.com
These modern patented methods offer several advantages over the older approach of direct bromination of 2-picoline using a Lewis acid catalyst, which often resulted in a mixture of 3-bromo and 5-bromo isomers that were difficult to separate. google.compatsnap.com The newer routes are lauded for their mild reaction conditions, ease of operation, simpler post-processing, and higher yields, making them highly suitable for industrial-scale production. google.com
While patents specifically detailing the conversion of these precursors to This compound are not found, the synthesis would likely proceed via established, though not explicitly patented for this exact transformation, chemical reactions. One plausible method involves a Grignard reaction. For instance, 2-bromo-3-methylpyridine (B184072) could be converted into a Grignard reagent, which would then react with propylene (B89431) oxide to introduce a 2-hydroxypropyl group at the 2-position. Subsequent bromination of the secondary alcohol would yield the target compound. Another potential route could involve the free-radical substitution on a related pyridine (B92270) derivative. google.comgoogle.com
Halogenated pyridines, in general, are recognized as vital intermediates in the fields of medicine and pesticides. patsnap.com The synthesis of related compounds, such as 2-bromo-4-iodo-3-methylpyridine, has been the subject of patent applications, highlighting the ongoing research into functionalizing the picoline core. patsnap.com
Table 1: Patented Synthetic Routes for Key Precursors
| Precursor | Starting Materials | Key Steps | Patent Reference |
| 2-Methyl-3-bromopyridine | Diethyl malonate, 2-Chloro-3-nitropyridine | 1. Condensation and decarboxylation to 2-methyl-3-nitropyridine. 2. Hydrogenation to 2-methyl-3-aminopyridine. 3. Diazotization and bromination. | CN105198802A google.com, CN104945313A google.com |
| 2-Methyl-3-bromopyridine (Traditional) | 2-Picoline, Bromine | Direct bromination with Lewis acid catalyst. | Mentioned as prior art in CN105198802A google.com, CN104945313A google.com |
Review of Patents Claiming Applications of this compound in Diverse Chemical Syntheses
A direct review of patents claiming applications of this compound is challenging due to the absence of patents that explicitly name this compound as a key inventive element. However, the patent literature for its precursors provides significant insight into the intended fields of application.
Patents for 2-methyl-3-bromopyridine and other halopyridines consistently identify them as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. google.compatsnap.compatsnap.comquickcompany.in For instance, 2-amino-3-bromopyridine (B76627) is noted as an important intermediate for synthesizing plant-growth regulators and can be used in preparing medicines for various neurological and other conditions. google.com The broader class of halopyridines serves as key building blocks for major products, including herbicides like chlorantraniliprole. quickcompany.in
The general utility of pyridine derivatives in creating high-value products is well-documented in patent literature. These compounds are integral to the manufacture of herbicides, pesticides, and a range of pharmaceuticals. ijpsonline.comgoogle.com The development of new synthetic methods for pyridine derivatives is often driven by the need for more efficient routes to these commercially significant end products. google.com It is therefore highly probable that this compound, if synthesized, would be used as an intermediate in the creation of more complex molecules within these sectors. The bromo-functionalized propyl side chain offers a reactive site for further chemical modification and elaboration, making it a potentially valuable, albeit unpatented, building block.
The agrochemical industry, in particular, relies heavily on pyridine-based compounds. researchgate.netnih.gov A significant portion of research and patenting activity is focused on developing new derivatives with improved efficacy as fungicides, insecticides, and herbicides. nih.govnih.gov
Geographic and Temporal Trends in this compound Related Patents
Analysis of patents related to the precursors of this compound indicates distinct geographic and temporal trends. A notable concentration of recent patent filings for the synthesis of 2-methyl-3-bromopyridine originates from China.
Table 2: Geographic and Temporal Data for Precursor Patents
| Patent Number | Precursor | Publication Year | Applicant's Country | Legal Status |
| CN105198802A | 2-Methyl-3-bromopyridine | 2015 | China | N/A |
| CN104945313A | 2-Methyl-3-bromopyridine | 2015 | China | N/A |
| IN2015DE02830A | Halopyridines | 2017 | India | Granted quickcompany.in |
| WO2006028964A1 | Isoindoline Derivatives | 2006 | International (Applicant: Celgene Corp, US) | Active/In Force lexisnexisip.comgoogle.co.in |
The data, particularly from the Chinese patents published in 2015, points to a focus in that region on developing and securing intellectual property around efficient, industrial-scale production methods for key pyridine intermediates. google.comgoogle.com This suggests a strong manufacturing and export-oriented chemical industry focused on providing building blocks for global pharmaceutical and agrochemical markets.
The international patent application from 2006 and the Indian patent from 2017 further underscore the global interest in pyridine chemistry. quickcompany.ingoogle.co.in The legal status of these patents, where available, indicates ongoing protection for these synthetic innovations. The term "patent family" refers to a set of patent applications filed in various countries to protect a single invention, and tracking these families can provide a more comprehensive view of an invention's global footprint. epo.orgcsic.esepo.org The legal status of these patents can range from pending to active/in force, or inactive if they have expired or been abandoned. lexisnexisip.comzendesk.com The patent landscape for these precursors reflects a continuous, albeit geographically concentrated, effort to innovate in the synthesis of valuable chemical intermediates over the last two decades.
Future Directions and Emerging Research Opportunities in 2 2 Bromopropyl 3 Methylpyridine Chemistry
Unexplored Reactivity Pathways and New Chemical Transformations of 2-(2-Bromopropyl)-3-methylpyridine
The chemical persona of this compound is dominated by the electrophilic carbon atom bearing the bromine and the nucleophilic nitrogen atom of the pyridine (B92270) ring. The interplay between these two centers is the source of its most promising, yet unexplored, reactivity.
Intramolecular Cyclization: The most compelling unexplored pathway is the intramolecular N-alkylation, a reaction that would lead to the formation of a fused bicyclic system. Specifically, the nucleophilic pyridine nitrogen could attack the electrophilic secondary carbon, displacing the bromide and forming a five-membered ring. This would yield a substituted indolizine (B1195054), a privileged scaffold in medicinal chemistry. Research in this area would need to systematically investigate the conditions (base, solvent, temperature) that favor this cyclization over competing intermolecular reactions or elimination.
Nucleophilic Substitution and Elimination: As a reactive alkylating agent, the compound is a prime candidate for a host of nucleophilic substitution reactions. A systematic study with a diverse array of nucleophiles (oxygen, sulfur, nitrogen, and carbon-based) could generate a library of novel 2-substituted pyridine derivatives. Concurrently, base-induced elimination reactions could provide access to valuable vinylpyridine building blocks. The regioselectivity of this elimination—whether it forms the 1-propenyl or 2-propenyl derivative—would be a key area of mechanistic investigation.
Organometallic Transformations: The conversion of the bromo-propyl moiety into an organometallic reagent (e.g., Grignard or organozinc) would invert its reactivity, turning the electrophilic side chain into a nucleophilic one. This opens the door to reactions with a wide range of electrophiles, enabling the construction of more complex carbon skeletons.
A summary of potential transformations is presented in the table below.
| Reaction Class | Reagents/Conditions | Potential Product(s) | Research Focus |
| Intramolecular Cyclization | Non-nucleophilic base, heat | Methyl-substituted dihydroindolizinium bromide | Optimization, mechanism, stereochemistry |
| Nucleophilic Substitution | Nu-H (e.g., R-OH, R-SH, R2NH) | 2-(2-Nu-propyl)-3-methylpyridine | Library synthesis, scope of nucleophiles |
| Elimination | Strong, non-nucleophilic base | 2-(Prop-1-en-2-yl)-3-methylpyridine | Regioselectivity, catalyst development |
| Organometallic Formation | Mg, Zn, or other metals | Organometallic intermediate | Reaction with electrophiles (E+) |
Potential for Novel Synthetic Methodologies Employing this compound
Beyond individual reactions, this compound can serve as the cornerstone for developing broader synthetic methodologies. Its bifunctional nature—containing both an electrophilic center and a nucleophilic/basic site—is ideal for designing tandem or domino reaction sequences.
One promising methodology would be a tandem nucleophilic substitution-cyclization strategy. An external nucleophile could first displace the bromide, introducing a new functional group. This new group could then participate in a subsequent cyclization reaction with the pyridine ring or the methyl group, leading to complex polycyclic systems in a single operational step.
Furthermore, methodologies based on this building block could be developed for the regioselective synthesis of highly substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. nih.govpostapplescientific.com For instance, after transformation of the bromopropyl group, subsequent C-H activation at other positions on the pyridine ring could be explored to build molecular complexity in a controlled manner. Recent advances in the direct synthesis of pyridine derivatives highlight the demand for flexible and efficient methods to create these valuable structures. organic-chemistry.orgnih.gov
Integration of this compound into Automated and Flow Chemistry Platforms
Modern chemical synthesis is increasingly moving towards automation and continuous flow processing to enhance efficiency, safety, and scalability. springerprofessional.desci-hub.se The chemistry of this compound is particularly well-suited for this transition.
Synthesis and In-Line Use: The synthesis of this compound itself, likely from a precursor like 2-ethyl-3-methylpyridine (B3061148) via a potentially hazardous bromination reaction, would benefit immensely from the safety and control offered by a flow reactor. Furthermore, because of its probable high reactivity, it is an ideal candidate for in-line generation and immediate consumption in a subsequent reaction. This "telescoped" approach avoids the isolation of the potentially unstable intermediate, a significant advantage of flow chemistry. uc.pt
High-Throughput Optimization: The exploration of its reactivity, as outlined in section 8.1, could be dramatically accelerated using automated flow platforms. Such systems allow for the rapid screening of reaction conditions (e.g., temperature, pressure, residence time, reagent ratios) to quickly identify optimal parameters for desired transformations, such as the selective formation of the indolizine core. This approach has been successfully used to prepare libraries of heterocyclic compounds for medicinal chemistry programs. durham.ac.uk
| Platform | Application Area | Potential Advantages |
| Flow Reactor | Synthesis of the compound | Enhanced safety for bromination, precise temperature control. |
| Telescoped Flow System | Synthesis using the compound | In-line generation and use of the reactive intermediate without isolation. uc.pt |
| Automated Parallel Synthesis | Library Generation | Rapid synthesis of a diverse set of derivatives for screening. |
Bridging Fundamental Research and Advanced Synthetic Applications in Academia and Industry
The true potential of this compound lies in its ability to bridge fundamental chemical discovery with tangible applications in academia and industry.
Academic Exploration: University laboratories are perfectly positioned to perform the foundational research into the reactivity of this compound. This includes discovering new cyclization and substitution reactions, performing detailed mechanistic studies to understand reaction pathways, and defining the scope and limitations of these new transformations. These fundamental insights are crucial for building a robust understanding of the compound's chemical behavior.
Industrial Application: In an industrial setting, particularly in the pharmaceutical and agrochemical sectors, the synthetic methods developed from this research can be leveraged for practical gain. postapplescientific.comyoutube.com The novel scaffolds, such as the substituted indolizines, and the libraries of pyridine derivatives generated can be entered into high-throughput screening programs to identify new bioactive compounds. The integration with flow chemistry is especially pertinent here, as it provides a direct route for scaling up the synthesis of a promising lead compound identified from these screens. mdpi.com This creates a seamless pipeline from a fundamental academic discovery to a value-added industrial process, ultimately accelerating the development of new drugs and crop protection agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Bromopropyl)-3-methylpyridine, and how can regioselectivity be controlled during alkylation?
- The compound can be synthesized via bromination of 3-methylpyridine derivatives, as demonstrated in the preparation of structurally similar brominated pyridines . Regioselectivity in alkylation reactions (e.g., O- vs. N-alkylation) depends on steric and electronic factors. For example, O-alkylation is favored in ethyl 3-[3-phenyl-3-(2'-piperidonyl)]propionate derivatives due to reduced steric hindrance at oxygen sites . Optimize reaction conditions (solvent polarity, temperature) and use directing groups to enhance selectivity.
Q. What purification and characterization methods are recommended for this compound?
- Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate brominated byproducts . Characterization: Employ - and -NMR to confirm regiochemistry (e.g., distinguishing between bromopropyl chain positions). Cross-validate with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy for functional group verification .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation via bromine displacement or hydrolysis . Stability tests under varying pH (e.g., acidic vs. basic) and temperatures (25–80°C) should be conducted using HPLC to monitor decomposition products .
Advanced Research Questions
Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be resolved in synthetic pathways?
- Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). Use isotopic labeling (e.g., -labeled precursors) and kinetic studies to trace reaction pathways . For example, in acrolein-ammonia systems, liquid-phase reactions dominate under ambient conditions, but gas-phase pathways may emerge at elevated temperatures . Employ in situ FTIR or GC-MS to monitor intermediates.
Q. What catalytic strategies improve efficiency in coupling reactions involving this compound?
- Nickel-catalyzed reductive coupling (e.g., with 2-halomethylpyridines) enhances C–C bond formation efficiency. Optimize ligand systems (e.g., bidentate P,N ligands) to stabilize catalytic intermediates and reduce side reactions . Reaction parameters such as catalyst loading (5–10 mol%), solvent (DMF or THF), and reducing agents (Zn or Mn) should be systematically tested .
Q. How do phase-dependent reaction mechanisms (gas vs. liquid) influence the synthesis of 3-methylpyridine derivatives?
- In gas-phase reactions (e.g., acrolein-ammonia systems), imine condensation and hemiaminal formation dominate, while liquid-phase reactions favor cyclization due to solvation effects . Use phase-selective additives (e.g., ionic liquids) or microreactors to control reaction environments. Computational modeling (DFT at B3LYP/6-31G*) can predict dominant pathways under varying conditions .
Q. What methodologies address conflicting spectroscopic data (e.g., NMR shifts) for structural elucidation?
- Discrepancies in NMR data may stem from dynamic effects (e.g., rotamers) or solvent polarity. Use variable-temperature NMR to identify conformational equilibria . Cross-reference with X-ray crystallography (if crystalline) or NOESY experiments to resolve spatial arrangements . For ambiguous cases, synthesize isotopomers (e.g., -labeled analogs) to simplify spectral interpretation .
Q. How can ecological and toxicity risks be assessed for understudied brominated pyridines?
- Use in silico tools (e.g., QSAR models) to predict bioaccumulation (logP) and toxicity (LD) . Conduct acute toxicity assays (e.g., Daphnia magna or zebrafish embryos) for preliminary ecotoxicological profiling. For persistence studies, analyze degradation products via LC-MS under simulated environmental conditions (UV light, microbial action) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
